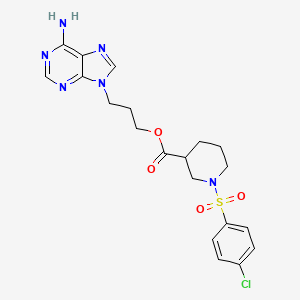
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, also known as APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate involves its ability to bind to specific targets in cells, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, modulation of neurotransmitter activity, and anti-inflammatory properties. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity and high selectivity for its targets, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate in lab experiments is its high selectivity for its targets, which allows for more precise and specific experiments. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Future Directions
There are several future directions for research involving 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, including further studies on its potential applications in cancer research, neuroscience, and immunology. In addition, there is a need for more research on the mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate and its interactions with other compounds. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, which may increase its availability and accessibility for researchers.
Synthesis Methods
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 3-piperidinyl propylamine, followed by the reaction of the resulting compound with 6-chloro-9H-purine-6-amine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In neuroscience, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for neurological disorders. In immunology, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
3-(6-aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4S/c21-15-4-6-16(7-5-15)32(29,30)27-9-1-3-14(11-27)20(28)31-10-2-8-26-13-25-17-18(22)23-12-24-19(17)26/h4-7,12-14H,1-3,8-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMKBANBODSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![2-(1H-indol-3-yl)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7551738.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)

![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)